An In-depth Technical Guide on the Core Mechanism of Action of BMS-986115 in Cancer
An In-depth Technical Guide on the Core Mechanism of Action of BMS-986115 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986115 is a potent, orally bioavailable small molecule inhibitor that targets the gamma-secretase (γ-secretase) complex, thereby acting as a pan-Notch inhibitor. The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the pathogenesis of various cancers. By inhibiting γ-secretase, BMS-986115 prevents the proteolytic cleavage and activation of all four Notch receptors (Notch1-4), leading to the downregulation of downstream target genes involved in cell proliferation, survival, and differentiation. This guide provides a comprehensive overview of the mechanism of action of BMS-986115, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to Notch Signaling in Cancer
The Notch signaling pathway is a highly conserved cellular communication system crucial for embryonic development and tissue homeostasis. In mammals, the pathway consists of four transmembrane receptors (Notch1, Notch2, Notch3, and Notch4) and five transmembrane ligands (Delta-like ligands 1, 3, and 4, and Jagged ligands 1 and 2). Dysregulation of the Notch pathway, often through mutations or overexpression of its components, is a key driver in a multitude of solid tumors and hematological malignancies.[1][2][3] Oncogenic Notch signaling can promote tumor growth by stimulating proliferation, inhibiting apoptosis, maintaining cancer stem cell populations, and promoting angiogenesis.[4][5]
Mechanism of Action of BMS-986115
BMS-986115 exerts its anti-cancer effects by inhibiting the γ-secretase enzyme complex, a key component of the Notch signaling pathway.[4][6]
Inhibition of Gamma-Secretase and Notch Receptor Processing
The activation of Notch receptors is a multi-step process initiated by ligand binding, which triggers two sequential proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex, is the critical step for signal transduction. This cleavage releases the Notch Intracellular Domain (NICD) from the cell membrane. BMS-986115 binds to the presenilin subunit, the catalytic core of the γ-secretase complex, and blocks its proteolytic activity.[1][7] This inhibition prevents the generation of the NICD for all four Notch receptors, thereby halting the downstream signaling cascade.[4][6]
Downstream Effects on Gene Transcription
Once released, the NICD translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families, as well as c-Myc and p21.[3][8] By preventing NICD formation, BMS-986115 leads to the downregulation of these target genes, resulting in decreased cell proliferation and induction of apoptosis in Notch-dependent cancer cells.[9][10][11]
Quantitative Data
Preclinical Activity
BMS-986115 and its closely related parenteral formulation, BMS-906024, have demonstrated potent pan-Notch inhibitory activity in a variety of preclinical models.
| Parameter | BMS-906024 (Precursor to BMS-986115) | Reference |
| Notch1 IC50 | 1.6 nM | [9][12] |
| Notch2 IC50 | 0.7 nM | [9][12] |
| Notch3 IC50 | 3.4 nM | [9][12] |
| Notch4 IC50 | 2.9 nM | [9][12] |
| T-ALL Cell Line (TALL-1) Proliferation IC50 | ~4 nM | [9][12] |
| Triple-Negative Breast Cancer Cell Line (MDA-MB-468) Proliferation IC50 | ~4 nM | [9][12] |
Table 1: In Vitro Inhibitory Activity of BMS-906024.
In vivo studies using xenograft models of human cancers have shown significant anti-tumor activity of BMS-906024.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| T-ALL (TALL-1) | 1 mg/kg/day, oral | Minimum efficacious dose, tumor stasis | [9] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Not specified | Dose-dependent antitumor activity | [9] |
| Non-Small Cell Lung Cancer (PDX-T42) | 8.5 mg/kg, oral, 4 days/week for 3 weeks (in combination with paclitaxel) | Significantly enhanced tumor growth inhibition | [10][12] |
Table 2: In Vivo Efficacy of BMS-906024 in Xenograft Models.
Clinical Data (Phase I Study of BMS-986115 - NCT01986115)
A multi-arm Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of BMS-986115 in patients with advanced solid tumors.[4][13]
| Parameter | Arm A (Continuous Daily Dosing) | Arm B (Intermittent 2x Weekly Dosing) | Reference |
| Number of Patients | 24 | 12 | [4][13] |
| Dose Levels Evaluated | 0.3, 0.6, 1.2, 1.5, 2 mg | 2, 4, 8 mg | [4][13] |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily | Not established | [4][13] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 nausea, diarrhea, pruritus/urticaria, ileus | Grade 3 toxicities observed | [4][13] |
| Most Frequent Treatment-Related Adverse Events (>25%) | Diarrhea (72%), hypophosphatemia (64%), nausea (61%), vomiting (44%), fatigue (44%), decreased appetite (36%), rash (31%), hypokalemia (28%), pruritus (25%) | N/A | [4][13] |
| Pharmacokinetics (Median Half-life) | 17.24 to 28.01 hours | N/A | [13] |
| Preliminary Efficacy | 3 patients with stable disease > 6 months | 2 patients with stable disease > 6 months | [4][13] |
Table 3: Summary of Phase I Clinical Trial Results for BMS-986115.
Experimental Protocols
Notch-CBF1 Transcriptional Reporter Assay
This assay measures the ability of a compound to inhibit Notch-driven gene transcription.
Methodology:
-
Cell Line: HeLa cervical cancer cells are commonly used.
-
Transfection: Cells are transiently co-transfected with:
-
A plasmid encoding a truncated, constitutively active form of a Notch receptor (Notch1, 2, 3, or 4).
-
A luciferase reporter plasmid containing multiple binding sites for the CBF1 transcription factor (e.g., pGL3 with 4xCBF1 binding sites).
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., BMS-906024) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound, relative to a vehicle control, is used to determine the IC50 value.[9]
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10^6 HCC44 non-small cell lung cancer cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., BMS-906024) is administered orally at specified doses and schedules. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BMS-986115 in inhibiting the Notch signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing using a xenograft model.
Conclusion
BMS-986115 is a potent pan-Notch inhibitor that effectively targets the γ-secretase complex, a critical component of the Notch signaling pathway. By preventing the activation of all four Notch receptors, BMS-986115 demonstrates significant anti-tumor activity in preclinical models of various cancers. The Phase I clinical trial has established a manageable safety profile and determined the recommended Phase II dose for continuous daily administration. The data presented in this guide underscore the therapeutic potential of BMS-986115 as a targeted therapy for Notch-dependent malignancies. Further clinical investigation is warranted to fully elucidate its efficacy in specific cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
